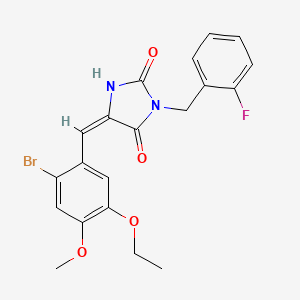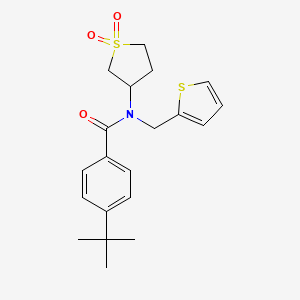![molecular formula C20H14Cl2N2O3S B11601995 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11601995.png)
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,3-dicloro-bencil)-1,3-tiazol-2-il]-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un anillo de tiazol, un grupo dicloro-bencilo y una parte de isocromeno carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[5-(2,3-dicloro-bencil)-1,3-tiazol-2-il]-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida generalmente implica varios pasos, comenzando con la preparación del anillo de tiazol y el grupo dicloro-bencilo. Un método común involucra la reacción de cloruro de 2,3-dicloro-bencilo con tioamida en condiciones básicas para formar el anillo de tiazol. Este intermedio se acopla luego con ácido isocromeno-3-carboxílico en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como la implementación de técnicas de purificación como cristalización y cromatografía para garantizar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[5-(2,3-dicloro-bencil)-1,3-tiazol-2-il]-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o para convertir grupos carbonilo en alcoholes.
Sustitución: El grupo dicloro-bencilo puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se suelen utilizar agentes reductores como hidruro de litio y aluminio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
N-[5-(2,3-dicloro-bencil)-1,3-tiazol-2-il]-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-[5-(2,3-dicloro-bencil)-1,3-tiazol-2-il]-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida implica su interacción con objetivos moleculares específicos. Se cree que el anillo de tiazol y el grupo dicloro-bencilo desempeñan un papel crucial en la unión a enzimas o receptores, modulando así su actividad. Las vías y los objetivos exactos aún están bajo investigación, pero los estudios preliminares sugieren que el compuesto puede inhibir ciertas enzimas involucradas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-(5-(2,5-dicloro-bencil)-1,3-tiazol-2-il)-2,2-difenilacetamida
- 4-cloro-N-(5-(2,3-dicloro-bencil)-1,3-tiazol-2-il)benzamida
- N-(5-(2,3-dicloro-bencil)-1,3-tiazol-2-il)piridin-2-amina
Singularidad
N-[5-(2,3-dicloro-bencil)-1,3-tiazol-2-il]-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida es única debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C20H14Cl2N2O3S |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C20H14Cl2N2O3S/c21-15-7-3-5-12(17(15)22)8-13-10-23-20(28-13)24-18(25)16-9-11-4-1-2-6-14(11)19(26)27-16/h1-7,10,16H,8-9H2,(H,23,24,25) |
Clave InChI |
MDQPMDOILXAJCD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601920.png)
![ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601926.png)
![(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601928.png)
![2-methylpropyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601930.png)

![2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601948.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11601951.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11601955.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11601957.png)
![2-(4-hydroxy-2-methylphenyl)-5-nitro-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11601971.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11601989.png)
![5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601994.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B11602001.png)
